molecular formula C5H12N2O2S B3039575 N-methylpyrrolidine-3-sulfonamide CAS No. 1206969-08-5

N-methylpyrrolidine-3-sulfonamide

Cat. No.: B3039575
CAS No.: 1206969-08-5
M. Wt: 164.23
InChI Key: CJZNQMKEGGNNSZ-UHFFFAOYSA-N
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Description

N-Methylpyrrolidine-3-sulfonamide is a heterocyclic sulfonamide derivative characterized by a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a sulfonamide moiety at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylpyrrolidine-3-sulfonamide typically involves the reaction of N-methylpyrrolidine with a sulfonyl chloride. One common method is the reaction of N-methylpyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Cu and Ni modified ZSM-5 have been used to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-methylpyrrolidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

(3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride is a chemical compound with a pyrrolidine ring substituted with a methyl group and a sulfonamide moiety, further protonated to form a hydrochloride salt. It has potential applications in medicinal chemistry because of its biological activity and structural properties.

Potential Applications

(3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride has potential applications in various fields. Studies indicate that compounds with similar structures may interact with specific biological targets, such as enzymes or receptors, influencing cellular processes and pathways.

Medicinal Chemistry

(3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride may serve as a lead compound for drug development.

Computational methods like quantitative structure-activity relationship (QSAR) modeling can predict the biological activities of (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride. These models analyze the relationship between the compound's chemical structure and its biological effects, allowing researchers to identify potential therapeutic uses.

Interaction Studies

Interaction studies involving (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride focus on its binding affinity and selectivity towards biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions quantitatively. Computational docking studies can predict how this compound fits into active sites of target proteins, providing insights into its mechanism of action.

Analogues

Several compounds share structural similarities with (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride.

Structural Analogues of (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride

Compound NameStructure FeaturesUnique Aspects
N-MethylpyrrolidinePyrrolidine ring with a methyl groupBasic structure similar but lacks sulfonamide
SulfanilamideAniline derivative with a sulfonamide groupUsed as an antibiotic; different biological activity
2-MethylpyrrolidineMethyl group at different position on pyrrolidineVariation in activity due to structural differences
4-AminobenzenesulfonamideAn aromatic amine with a sulfonamide groupMore potent as an antibiotic; different target interactions

These compounds highlight the unique features of (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride while demonstrating how slight modifications in structure can lead to significant differences in biological activity and applications.

Sulfonamides as Drugs

Mechanism of Action

The mechanism of action of N-methylpyrrolidine-3-sulfonamide involves its interaction with specific molecular targets. For example, as a selective estrogen receptor degrader, it binds to the estrogen receptor and promotes its degradation, thereby inhibiting estrogen signaling pathways . This action is beneficial in the treatment of estrogen receptor-positive breast cancer.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

  • Substituent Effects : Methylsulfonamido groups (e.g., Compound 30) enhance PK properties compared to acetamido (Compound 29), as sulfonamides resist enzymatic hydrolysis better than amides .
  • Synthetic Routes : Sulfonamide formation typically involves sulfonyl chloride and amine coupling in pyridine or acetonitrile, with T3P reagent aiding carboxamide formation .

Solubility and Metabolic Stability

  • Methylsulfonamido Derivatives : Compounds 30 and 31 exhibit improved aqueous solubility and metabolic stability due to the sulfonamide group’s electronegativity and resistance to oxidation .
  • Acetamido vs. Sulfonamido : Compound 29 (acetamido) showed 30% lower plasma half-life than Compound 30 in rodent models, attributed to faster amide bond cleavage .

Target Binding and Selectivity

  • N-Methylation : N-methylation in ’s compound reduces hydrogen-bonding capacity but increases membrane permeability, a trade-off critical for CNS-targeted drugs .

Case Study: Methylsulfonamide vs. Acetamido Derivatives

A 2019 study compared methylsulfonamido (Compound 30) and acetamido (Compound 29) analogs:

Property Compound 30 (Methylsulfonamido) Compound 29 (Acetamido)
LogP 2.1 2.8
Plasma Half-life (h) 6.7 4.5
CYP3A4 Inhibition Low (IC50 > 50 μM) Moderate (IC50 = 12 μM)

The methylsulfonamido group reduced lipophilicity (lower LogP) and CYP3A4 inhibition risk, favoring safer long-term use .

Biological Activity

N-Methylpyrrolidine-3-sulfonamide (NPS) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and pharmacokinetic properties, supported by data tables and research findings.

Chemical Structure and Properties

NPS consists of a pyrrolidine ring substituted with a methyl group and a sulfonamide moiety. The unique combination of these structural elements contributes to its biological activity. The compound can exist in different forms, including its hydrochloride salt, which enhances its solubility and bioavailability.

NPS primarily interacts with specific biological targets, influencing various biochemical pathways. The sulfonamide group allows NPS to mimic structures such as para-aminobenzoic acid (PABA), which is critical for bacterial folate synthesis. By inhibiting dihydropteroate synthetase, NPS disrupts folate production, leading to bacteriostatic effects against certain bacteria . Additionally, NPS has shown potential as a selective estrogen receptor degrader, highlighting its versatility in targeting different pathways.

In Vitro Studies

Research indicates that NPS exhibits a range of biological activities:

  • Receptor Binding Affinity : The methylpyrrolidine derivatives have demonstrated high affinity for the 5-HT2A receptor with pKipK_i values ranging from 7.89 to 9.19. This suggests potential applications in treating psychiatric disorders .
  • Antagonistic Effects : Various derivatives of NPS have been tested for their antagonistic effects on multiple receptors, showing promising results with nanomolar KBK_B values (p KBK_B 6.60–8.30) for receptor inhibition .

In Vivo Studies

In rodent models, NPS has displayed significant analgesic effects, particularly through the inhibition of the NaV1.7 sodium channel isoform. This selectivity is crucial for developing pain management therapies without affecting other sodium channel subtypes .

Structure-Activity Relationship (SAR)

The SAR studies reveal how slight modifications in the chemical structure can significantly alter the biological activity of NPS derivatives. For instance:

CompoundStructural FeaturesBiological Activity
N-MethylpyrrolidinePyrrolidine ring with a methyl groupBasic structure
SulfanilamideAniline derivative with sulfonamide groupAntibiotic activity
2-MethylpyrrolidineMethyl group at a different positionVarying activity due to structure
4-AminobenzenesulfonamideAromatic amine with sulfonamidePotent antibiotic

These comparisons illustrate how modifications can influence binding affinities and therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of NPS is influenced by its physicochemical properties, such as molecular weight and solubility. Research has shown that:

  • Absorption and Distribution : NPS exhibits moderate permeability and high plasma protein binding, which can affect its distribution in vivo .
  • Metabolism : The compound undergoes metabolic degradation primarily through sulfonamide bond cleavage and pyrrolidine N-dealkylation. Modifications aimed at increasing metabolic stability are being explored .

Case Studies

  • Analgesic Efficacy : A study demonstrated that NPS derivatives effectively blocked NaV1.7 channels in rodent models, leading to significant pain relief in acute inflammatory conditions .
  • Psychiatric Applications : Another investigation highlighted the potential of methylpyrrolidine derivatives as treatment options for depression and anxiety by modulating serotonin receptor activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methylpyrrolidine-3-sulfonamide, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves sulfonylation of a pyrrolidine precursor. For example, coupling reactions using sulfonyl chlorides (e.g., methanesulfonyl chloride) with amines under basic conditions (pyridine or lutidine) are common. To optimize yields, use 3-picoline or 3,5-lutidine as bases, which enhance reaction efficiency by stabilizing intermediates . Purification via recrystallization (e.g., dichloromethane/methanol mixtures) is recommended to isolate high-purity products .

Q. How can researchers characterize the structural integrity of this compound derivatives?

  • Methodology : Employ a combination of NMR (¹H/¹³C) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. Single-crystal X-ray analysis (as in ) resolves complex stereochemistry, while IR spectroscopy validates sulfonamide bond formation.

Q. What solvents and conditions are optimal for sulfonamide stability during storage?

  • Methodology : Store the compound in anhydrous dimethyl sulfoxide (DMSO) or dichloromethane under inert gas (N₂/Ar) at –20°C. Avoid aqueous or protic solvents to prevent hydrolysis. Stability tests under accelerated conditions (40°C/75% RH) can predict degradation pathways .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses involving this compound intermediates?

  • Methodology : Implement in situ monitoring (e.g., TLC/HPLC) to identify bottlenecks. Catalytic amounts of N-arylsulfilimines (1–10 mol%) improve coupling efficiency in palladium-catalyzed steps . For stereochemical challenges, use chiral SFC (supercritical fluid chromatography) for enantiomer resolution .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodology : Standardize assay conditions (e.g., MIC testing for antimicrobial activity ). Cross-validate results using orthogonal methods:

  • In vitro: Dose-response curves with positive controls (e.g., sulfadiazine ).
  • In silico: Molecular docking to predict target binding (e.g., RORγt inverse agonists ).
    • Address batch-to-batch variability by rigorous QC (e.g., ≥98% purity via HPLC ).

Q. How can computational tools guide the design of this compound analogs with enhanced selectivity?

  • Methodology : Use DFT calculations to optimize electronic properties (e.g., sulfonamide group charge distribution). Molecular dynamics simulations predict pharmacokinetic profiles (e.g., LogP for blood-brain barrier penetration). For target selectivity, employ structure-activity relationship (SAR) models based on R-group modifications .

Q. Analytical & Experimental Design Considerations

Q. What analytical techniques are critical for detecting sulfonamide byproducts?

  • Methodology : GC-MS or LC-MS with electrospray ionization (ESI) identifies low-abundance impurities. For chlorinated byproducts, ICP-MS quantifies elemental contaminants. Reference USP Class 1 Residual Solvent protocols for trace solvent analysis .

Q. How should researchers design kinetic studies for sulfonamide formation reactions?

  • Methodology : Use stopped-flow NMR or inline IR spectroscopy to monitor real-time reaction progress. Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡). Compare kinetic data across solvents (e.g., DMF vs. THF) to optimize transition states .

Properties

IUPAC Name

N-methylpyrrolidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c1-6-10(8,9)5-2-3-7-4-5/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZNQMKEGGNNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of the above benzyl carbamate (173 mg, 0.580 mmol) and 10% Pd on carbon in MeOH (15 mL) was hydrogenated for 24 hrs. The reaction mixture was filtered through celite, the celite pad was washed with MeOH, and the solvent was removed under vacuum to give N-methyl-3-pyrrolidinesulfonamide (92 mg, 97%) which was used in the next step without further purification. 1H NMR (DMSO-d6) δ 6.89 (br s, 1H), 3.62 (qd, J=8.9, 6.3 Hz, 1H), 2.99 (m, 2H), 2.82 (m, 1H), 2.72 (m, 1H), 2.59 (s, 3H), 1.95 (m, 2H).
Name
benzyl carbamate
Quantity
173 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methylpyrrolidine-3-sulfonamide
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
N-methylpyrrolidine-3-sulfonamide

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